molecular formula C15H12BrFN4O2S B2892174 2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol CAS No. 1207040-13-8

2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol

Katalognummer: B2892174
CAS-Nummer: 1207040-13-8
Molekulargewicht: 411.25
InChI-Schlüssel: HKXYXAAPEHDBNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a pyrimidinol core (5,6-dimethyl-4-pyrimidinol) linked via a sulfanyl group to a 1,2,4-oxadiazole ring substituted with a 3-bromo-4-fluorophenyl moiety. The oxadiazole ring, a bioisostere for esters or amides, may improve metabolic stability, while the sulfanyl linker could modulate solubility and hydrogen-bonding capacity .

Eigenschaften

IUPAC Name

2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN4O2S/c1-7-8(2)18-15(20-14(7)22)24-6-12-19-13(21-23-12)9-3-4-11(17)10(16)5-9/h3-5H,6H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXYXAAPEHDBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and possible mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H12BrFN4OSC_{12}H_{12}BrFN_4OS, with a molecular weight of approximately 386.13 g/mol. The structure includes a pyrimidinol core substituted with a sulfanyl group and a bromo-fluorophenyl moiety, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related oxadiazole derivatives. For instance, compounds similar to the one demonstrated significant inhibitory effects against various gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 µg/mL to 64 µg/mL, indicating potent activity against bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound A0.25S. aureus
Compound B4S. pneumoniae
Compound C32Enterococcus faecalis

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HeLa cells) revealed that some derivatives exhibit low toxicity at concentrations below their MICs. For example, one study found that a related compound had cytotoxic effects only at concentrations exceeding 256 µg/mL, which is significantly higher than its antibacterial MIC . This suggests a favorable therapeutic window for potential clinical applications.

The proposed mechanism of action for compounds in this class includes interference with bacterial cell wall synthesis and inhibition of biofilm formation. Molecular docking studies have suggested that these compounds bind effectively to bacterial targets, disrupting essential cellular processes .

Case Studies and Research Findings

  • Study on Oxadiazole Derivatives : A study published in Molecules highlighted the synthesis and evaluation of several oxadiazole derivatives, including those structurally similar to the target compound. The results indicated that modifications to the oxadiazole ring significantly influenced antibacterial potency and selectivity against gram-positive bacteria .
  • Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of synthesized compounds on cancer cell lines. The findings indicated that while some compounds displayed promising antibacterial activity, they maintained low cytotoxicity levels at therapeutic doses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems
  • Target Compound: Pyrimidinol core with 5,6-dimethyl groups.
  • Compound: A pyrimidine-2,4,6-tri-one derivative with a 4-bromophenyl group and a dimethoxyphenyl substituent. The tri-one core increases polarity compared to pyrimidinol, likely reducing lipophilicity .
  • Compound: A triazino-indole-pyrazole hybrid with a bromophenyl group. The fused heterocyclic system may enhance planar stacking but could reduce solubility .

Structural Comparison Table :

Feature Target Compound Compound Compound
Core Structure 4-Pyrimidinol Pyrimidine-2,4,6-tri-one Triazino-indole-pyrazole
Aryl Substituent 3-Bromo-4-fluorophenyl 4-Bromophenyl 4-Bromophenyl
Linker/Bridge Sulfanyl-oxadiazole Carbonyl-propanoyl Pyrazole-indolone
Key Functional Groups Br, F, oxadiazole, sulfanyl Br, methoxy, tri-one carbonyls Br, indolone, triazine
Halogen Substituent Effects
  • Target Compound: The 3-bromo-4-fluorophenyl group combines halogen bonding (Br) and electronegativity (F), which may enhance binding to biological targets compared to mono-halogenated analogs .
  • and Compounds : Both feature 4-bromophenyl groups but lack fluorine. The absence of fluorine may reduce electron-withdrawing effects and alter pharmacokinetic profiles .
Physicochemical Properties (Theoretical Analysis)
  • Lipophilicity : The target compound’s bromo-fluorophenyl and oxadiazole groups likely increase logP compared to ’s polar tri-one core but decrease it relative to ’s bulky fused rings.
  • Solubility: Sulfanyl and pyrimidinol groups may improve aqueous solubility over ’s indolone system but less than ’s tri-one carbonyls .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors under reflux conditions (e.g., using acetic anhydride or thionyl chloride) .
  • Step 2 : Sulfur-based coupling (e.g., Mitsunobu or nucleophilic substitution) to attach the sulfanyl-methyl group to the pyrimidinol core .
  • Validation : Intermediates are monitored via TLC (Rf values) and characterized by 1H^1H-NMR and 13C^{13}C-NMR for functional group confirmation. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR (DMSO-d6) identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm). 19F^{19}F-NMR confirms fluorine substitution (δ -110 to -115 ppm for para-fluoro groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for C17_{17}H15_{15}BrFN4_4O2_2S: 453.0052 (M+H+^+), with deviations < 2 ppm .

Q. What solvent systems and chromatographic methods are optimal for purification?

  • Methodological Answer :

  • Normal-phase chromatography (silica gel, hexane/ethyl acetate 3:1) isolates non-polar intermediates.
  • Reverse-phase HPLC (C18 column, methanol/water 70:30, 0.1% TFA) resolves polar final products. Adjust pH to 4–5 to minimize decomposition of the oxadiazole ring .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 13C^{13}C-NMR shifts) be resolved during structural characterization?

  • Methodological Answer :

  • Contradiction Analysis : Compare experimental data with DFT-calculated NMR spectra (e.g., using Gaussian 16 with B3LYP/6-31G* basis set). Discrepancies in aromatic carbons may arise from π-stacking or solvent effects .
  • Alternative Techniques : X-ray crystallography resolves ambiguities. For example, dihedral angles between oxadiazole and pyrimidinol rings (typically 45–60°) influence chemical shifts .

Q. What strategies optimize yield in the sulfanyl-methyl coupling step, and how are side products minimized?

  • Methodological Answer :

  • Reaction Optimization : Use anhydrous DMF as a solvent at 60°C to enhance nucleophilicity of the thiol group. Catalyze with K2_2CO3_3 (2 eq.) to deprotonate the sulfhydryl group .
  • Side-Product Mitigation : Monitor for disulfide formation (RSSR) via LC-MS. Add 1% TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds in situ .

Q. How does the electronic nature of the 3-bromo-4-fluorophenyl substituent influence bioactivity in preliminary assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The electron-withdrawing bromo and fluoro groups enhance electrophilicity, potentially increasing binding to target enzymes (e.g., kinases).
  • Assay Design : Test against recombinant enzymes (e.g., EGFR or CDK2) using fluorescence polarization. IC50_{50} values < 1 µM suggest competitive inhibition; correlate with Hammett σ constants (σmetaBr_{meta-Br} = 0.39, σparaF_{para-F} = 0.06) .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvation in water/DPPC membranes (NAMD software, 100 ns trajectories). Assess hydrolytic stability of the oxadiazole ring (lifespan > 24 h at pH 7.4 indicates suitability for in vivo studies) .
  • Degradation Pathways : Identify vulnerable bonds (e.g., sulfanyl linkage) via DFT-based transition state modeling (activation energy > 25 kcal/mol suggests stability) .

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